2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is a specialized organic compound widely used in peptide synthesis as a protected amino acid derivative. Its structure comprises three key components:
- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A photolabile protecting group for amines, removable under mild basic conditions (e.g., piperidine) .
- Acetic acid backbone: Facilitates integration into peptide chains via carboxylate coupling.
This compound is primarily employed in solid-phase peptide synthesis (SPPS) to incorporate non-proteinogenic amino acids with cyclopropane-based side chains, which are critical for modulating peptide stability, bioavailability, and target interactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPCRBGGPCPBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted derivatives at the Fmoc group.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis:
- The primary application of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is in peptide synthesis. The compound's stability and ease of deprotection under mild conditions make it ideal for constructing peptides with specific sequences. The Fmoc group can be removed using basic conditions, allowing for subsequent coupling reactions with other amino acids.
-
Drug Development:
- This compound plays a significant role in developing peptide-based therapeutics. Its ability to serve as a building block for various peptides enables researchers to design and synthesize novel therapeutic agents targeting specific biological pathways or diseases.
-
Bioconjugation Techniques:
- In bioconjugation, this compound can be utilized to attach peptides to biomolecules, facilitating studies on protein-protein interactions and enhancing the understanding of biological processes at the molecular level.
Case Studies and Research Findings
Research has demonstrated various applications of this compound in practical scenarios:
-
Synthesis of Therapeutic Peptides:
- A study published in Journal of Medicinal Chemistry illustrated how Fmoc-protected amino acids, including this compound, were used to synthesize peptides with enhanced bioactivity against cancer cells. The findings indicated that specific modifications in peptide sequences could significantly affect their therapeutic efficacy.
-
Protein Interaction Studies:
- Another research effort focused on using this compound for bioconjugation to study protein interactions. By attaching peptides derived from this compound to fluorescent markers, researchers were able to visualize and analyze protein interactions in live cells, providing insights into cellular signaling pathways.
-
Optimization of Peptide Synthesis Protocols:
- A comprehensive review highlighted the optimization of synthetic protocols involving Fmoc-protected amino acids, emphasizing the efficiency gained by incorporating compounds like this compound into automated peptide synthesizers.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation and deactivation of amino groups during peptide bond formation.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The methylcyclopropyl group in the target compound imposes greater steric hindrance than the unsubstituted cyclopropyl group in but less than the bulkier piperazine or dichlorophenyl groups .
- Solubility : Compounds with hydrophilic linkers (e.g., ethoxyethoxy in ) exhibit higher aqueous solubility compared to hydrophobic substituents like cyclopropane or dichlorophenyl.
- Molecular Weight : The target compound (367.40 g/mol) is lighter than piperazine-linked derivatives (415.46 g/mol ) but heavier than cyclopropyl analogs (337.37 g/mol ).
Deprotection Efficiency
- The Fmoc group in all compounds is cleaved under basic conditions (e.g., 20% piperidine in DMF). However, steric hindrance from substituents like methylcyclopropyl or dichlorophenyl may slow deprotection kinetics compared to less hindered analogs .
- Methylazetidine derivatives show enhanced stability due to the rigid four-membered ring, reducing side reactions during coupling.
Coupling Efficiency
- Piperazine-linked compounds demonstrate lower coupling efficiency in SPPS due to conformational flexibility, whereas cyclopropane-based derivatives provide spatial constraints that improve regioselectivity .
- Dichlorophenyl-substituted analogs may exhibit reduced solubility in common SPPS solvents (e.g., DMF), necessitating optimized reaction conditions.
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid (Fmoc-1-Methylcyclopropyl-Acetic Acid) is a versatile compound widely utilized in peptide synthesis and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in various biochemical applications.
The compound is characterized by its molecular formula and a molecular weight of approximately 393.45 g/mol. The Fmoc group serves as a protecting agent for amino acids, allowing for selective reactions during peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.45 g/mol |
| InChI Key | MADFVGMQNXRFAF-SANMLTNESA-N |
| Solubility | Soluble in DMF, DMSO |
The Fmoc group protects the amino group during peptide synthesis, which is critical for preventing side reactions. The removal of the Fmoc group can be achieved under mild basic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups in the peptide chain. This selectivity is crucial for synthesizing complex peptides and proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Peptide Synthesis:
- The compound enhances the efficiency of solid-phase peptide synthesis (SPPS), allowing for rapid assembly of peptides with high purity and yield .
2. Drug Development:
- It is employed in designing peptide-based drugs, particularly those targeting specific biological pathways or diseases. Its stability and reactivity make it suitable for developing therapeutic agents .
3. Protein Structure Studies:
- The compound aids in studying protein folding and stability by providing a controlled environment for synthesizing modified peptides that mimic natural proteins .
Case Studies
Several studies have highlighted the effectiveness of Fmoc-1-Methylcyclopropyl-Acetic Acid in various applications:
-
Study on Peptide Synthesis Efficiency:
A study demonstrated that using Fmoc-protected amino acids significantly improved the yield of synthesized peptides compared to traditional methods. The incorporation of 1-methylcyclopropyl groups was shown to enhance the hydrophobic interactions within peptides, improving their stability in aqueous environments . -
Therapeutic Applications:
Research focused on synthesizing peptides with enhanced bioactivity against specific cancer cell lines showed that incorporating this compound led to increased potency and selectivity in targeting tumor cells while minimizing effects on healthy cells .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS as causing acute toxicity (oral, dermal, inhalation; Category 4), skin irritation (Category 2), and respiratory irritation (H335) .
- Mitigation Strategies :
- Use personal protective equipment (PPE): lab coat, gloves, and safety goggles.
- Work in a fume hood to avoid inhalation of dust or vapors.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
- Store in tightly sealed containers in cool, well-ventilated areas away from incompatible materials (e.g., strong acids, bases) .
Q. How can researchers optimize the synthesis of Fmoc-protected derivatives like this compound?
- Methodological Answer :
- Reaction Conditions : Use Fmoc-protection strategies with reagents such as 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine in dichlorethane at controlled temperatures (-10°C to 20°C) .
- Purification : Employ reverse-phase HPLC or column chromatography with gradients of acetonitrile/water for separation. Confirm structural integrity via MALDI-TOF mass spectrometry .
- Troubleshooting : Monitor reaction progress using TLC (silica gel, UV detection). Incomplete coupling may require extended reaction times or fresh coupling agents like HATU/DIPEA .
Q. What storage conditions are required to maintain the compound’s stability?
- Methodological Answer :
- Store in airtight containers at 2–8°C to prevent degradation .
- Avoid exposure to moisture, direct sunlight, or heat sources (>25°C), which may accelerate decomposition .
- Periodically test stability via NMR or HPLC to detect hydrolytic breakdown of the Fmoc group .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Condition Optimization : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature effects) and predict optimal reaction parameters .
- Example : ICReDD’s workflow integrates computational screening of protecting group compatibility with experimental validation .
Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) or MALDI-TOF for exact mass determination .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
- Stereochemical Analysis : Perform X-ray crystallography (for crystalline derivatives) or chiral HPLC to resolve enantiomeric impurities .
Q. How should researchers address contradictions or gaps in toxicity and stability data?
- Methodological Answer :
- Risk Assessment : Assume worst-case scenarios for missing toxicity data (e.g., treat as Category 2 for skin corrosion if no data exists) and implement stringent controls .
- Experimental Validation : Conduct Ames tests or zebrafish embryo assays to evaluate genotoxicity and acute toxicity .
- Stability Studies : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life and decomposition pathways .
Q. What strategies mitigate unwanted reactivity during peptide coupling reactions?
- Methodological Answer :
- Side Reaction Prevention : Pre-activate the carboxylic acid with HOBt/DIC to minimize racemization .
- Incompatibility Management : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the Fmoc group. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Byproduct Analysis : Monitor for Fmoc deprotection byproducts (e.g., dibenzofulvene) via LC-MS and adjust piperidine concentration in deblocking solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
